molecular formula C22H16BrN3O5 B11693404 N-[(1E)-1-(1,3-benzodioxol-5-yl)-3-{(2E)-2-[(5-bromofuran-2-yl)methylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide

N-[(1E)-1-(1,3-benzodioxol-5-yl)-3-{(2E)-2-[(5-bromofuran-2-yl)methylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide

Cat. No.: B11693404
M. Wt: 482.3 g/mol
InChI Key: WUSYVNVFYYBGIW-FUEWNREZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1E)-2-(2H-1,3-Benzodioxol-5-yl)-1-{N’-[(E)-(5-bromofuran-2-yl)methylidene]hydrazinecarbonyl}eth-1-en-1-yl]benzamide is a complex organic compound that features a benzodioxole ring, a bromofuran moiety, and a hydrazinecarbonyl group

Properties

Molecular Formula

C22H16BrN3O5

Molecular Weight

482.3 g/mol

IUPAC Name

N-[(E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-[(5-bromofuran-2-yl)methylidene]hydrazinyl]-3-oxoprop-1-en-2-yl]benzamide

InChI

InChI=1S/C22H16BrN3O5/c23-20-9-7-16(31-20)12-24-26-22(28)17(25-21(27)15-4-2-1-3-5-15)10-14-6-8-18-19(11-14)30-13-29-18/h1-12H,13H2,(H,25,27)(H,26,28)/b17-10+,24-12+

InChI Key

WUSYVNVFYYBGIW-FUEWNREZSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C(\C(=O)N/N=C/C3=CC=C(O3)Br)/NC(=O)C4=CC=CC=C4

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C(C(=O)NN=CC3=CC=C(O3)Br)NC(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1E)-2-(2H-1,3-benzodioxol-5-yl)-1-{N’-[(E)-(5-bromofuran-2-yl)methylidene]hydrazinecarbonyl}eth-1-en-1-yl]benzamide typically involves a multi-step process:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

    Introduction of the Bromofuran Moiety: The bromofuran group is introduced via a bromination reaction of furan.

    Hydrazinecarbonyl Group Addition: The hydrazinecarbonyl group is added through a condensation reaction between hydrazine and a suitable carbonyl compound.

    Final Coupling: The final step involves coupling the benzodioxole and bromofuran intermediates with the hydrazinecarbonyl group under specific conditions, such as the presence of a catalyst and controlled temperature.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[(1E)-2-(2H-1,3-benzodioxol-5-yl)-1-{N’-[(E)-(5-bromofuran-2-yl)methylidene]hydrazinecarbonyl}eth-1-en-1-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Substitution reactions can introduce new groups into the molecule, potentially enhancing its properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-[(1E)-2-(2H-1,3-benzodioxol-5-yl)-1-{N’-[(E)-(5-bromofuran-2-yl)methylidene]hydrazinecarbonyl}eth-1-en-1-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its anticancer properties, particularly its ability to induce apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of N-[(1E)-2-(2H-1,3-benzodioxol-5-yl)-1-{N’-[(E)-(5-bromofuran-2-yl)methylidene]hydrazinecarbonyl}eth-1-en-1-yl]benzamide involves its interaction with cellular targets, leading to the disruption of critical biological pathways. The compound may bind to specific proteins or enzymes, inhibiting their function and triggering cellular responses such as apoptosis. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-Benzodioxol-5-ylmethyl)-N-(1,3-benzodioxol-5-ylmethylene)amine
  • 1-(1,3-Benzodioxol-5-yl)ethanol

Uniqueness

N-[(1E)-2-(2H-1,3-benzodioxol-5-yl)-1-{N’-[(E)-(5-bromofuran-2-yl)methylidene]hydrazinecarbonyl}eth-1-en-1-yl]benzamide is unique due to its combination of a benzodioxole ring, a bromofuran moiety, and a hydrazinecarbonyl group. This unique structure contributes to its distinct chemical and biological properties, setting it apart from similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.